1-{3-[(3-Bromopyridin-4-yl)oxy]pyrrolidin-1-yl}-3-(3-chlorophenyl)propan-1-one
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Overview
Description
1-{3-[(3-Bromopyridin-4-yl)oxy]pyrrolidin-1-yl}-3-(3-chlorophenyl)propan-1-one is a synthetic organic compound that features a pyrrolidine ring, a bromopyridine moiety, and a chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{3-[(3-Bromopyridin-4-yl)oxy]pyrrolidin-1-yl}-3-(3-chlorophenyl)propan-1-one typically involves the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Bromopyridine Moiety: This step often involves a Suzuki–Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds.
Attachment of the Chlorophenyl Group: This can be done through nucleophilic substitution reactions or other suitable methods.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms could enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-{3-[(3-Bromopyridin-4-yl)oxy]pyrrolidin-1-yl}-3-(3-chlorophenyl)propan-1-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or introduce hydrogen.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halides and nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction might yield alcohols or amines.
Scientific Research Applications
1-{3-[(3-Bromopyridin-4-yl)oxy]pyrrolidin-1-yl}-3-(3-chlorophenyl)propan-1-one has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for designing new drugs, particularly those targeting the central nervous system due to its structural similarity to known bioactive compounds.
Biological Studies: It can be used to study the interactions of pyrrolidine-containing compounds with biological targets.
Industrial Applications: It can be used in the synthesis of other complex organic molecules, serving as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of 1-{3-[(3-Bromopyridin-4-yl)oxy]pyrrolidin-1-yl}-3-(3-chlorophenyl)propan-1-one involves its interaction with specific molecular targets. The pyrrolidine ring can interact with proteins and enzymes, potentially inhibiting or modulating their activity. The bromopyridine and chlorophenyl groups can enhance binding affinity and selectivity for certain targets, contributing to the compound’s overall biological activity.
Comparison with Similar Compounds
Similar Compounds
1-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-3-(2-fluorophenyl)propan-1-one: This compound has a similar structure but with a fluorophenyl group instead of a chlorophenyl group.
1-(3-((3-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)-3-(3-chlorophenyl)propan-1-one: This compound has a similar structure but with a different position of the bromopyridine moiety.
Uniqueness
1-{3-[(3-Bromopyridin-4-yl)oxy]pyrrolidin-1-yl}-3-(3-chlorophenyl)propan-1-one is unique due to its specific combination of functional groups, which can confer distinct biological activities and chemical reactivity. The presence of both bromopyridine and chlorophenyl groups can enhance its potential as a versatile scaffold in drug discovery and other applications.
Properties
IUPAC Name |
1-[3-(3-bromopyridin-4-yl)oxypyrrolidin-1-yl]-3-(3-chlorophenyl)propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18BrClN2O2/c19-16-11-21-8-6-17(16)24-15-7-9-22(12-15)18(23)5-4-13-2-1-3-14(20)10-13/h1-3,6,8,10-11,15H,4-5,7,9,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGHMAXCDBKSWJP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=C(C=NC=C2)Br)C(=O)CCC3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18BrClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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